

JNJ-37822681 Dihydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: JNJ-37822681 dihydrochloride

Cat. No.: B3049576

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of solutions of **JNJ-37822681 dihydrochloride**, a potent and selective dopamine D2 receptor antagonist. The included protocols and diagrams are intended to guide researchers in the effective use of this compound in preclinical studies.

Chemical Properties

JNJ-37822681 is a fast-dissociating dopamine D2 receptor antagonist that has been investigated for its potential therapeutic effects in schizophrenia.^{[1][2]} The dihydrochloride salt is the form commonly used in research settings.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₇ F ₅ N ₄ · 2HCl	[3] [4]
Formula Weight	445.26 g/mol	[3] [5]
CAS Number	2108806-02-4	[4] [5]
Appearance	Solid	[4]
Purity	≥98%	[4]

Solubility Data

JNJ-37822681 dihydrochloride is soluble in water and dimethyl sulfoxide (DMSO).^{[3][4]}

Quantitative solubility data is summarized in the table below.

Solvent	Solubility	Concentration (Molar)	Notes
DMSO	≥ 33.33 mg/mL	~74.86 mM	Ultrasonic assistance may be required. ^{[6][7]}
Water	Soluble	-	^{[3][4]}
In Vivo Formulation 1	≥ 2.5 mg/mL	~5.61 mM	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. ^{[6][7]} ^[8]
In Vivo Formulation 2	≥ 2.5 mg/mL	~5.61 mM	10% DMSO, 90% (20% SBE-β-CD in saline). ^[7]
In Vivo Formulation 3	≥ 2.5 mg/mL	~5.61 mM	10% DMSO, 90% Corn Oil. ^{[7][8]}

Solution Preparation Protocols

Proper preparation of **JNJ-37822681 dihydrochloride** solutions is critical for experimental success. Below are detailed protocols for preparing stock and in vivo working solutions.

Stock Solution Preparation (DMSO)

This protocol describes the preparation of a high-concentration stock solution in DMSO.

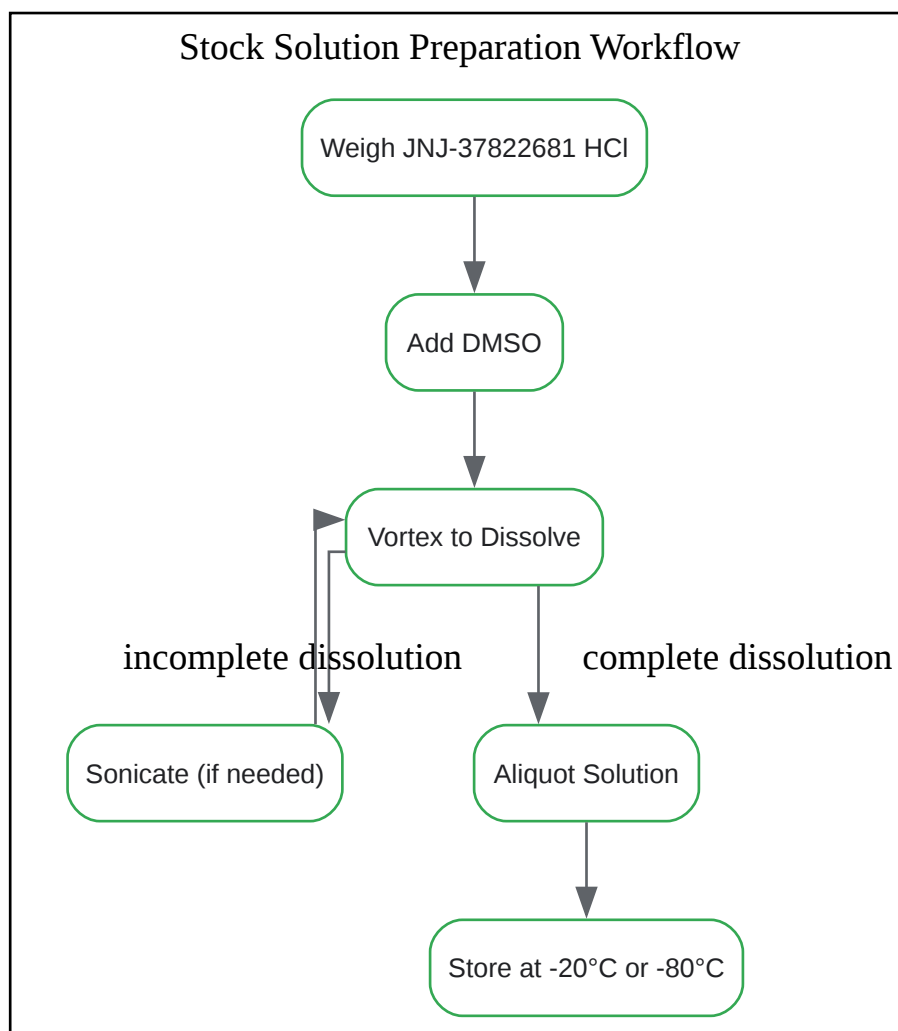
Materials:

- **JNJ-37822681 dihydrochloride** powder
- Anhydrous DMSO

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Weigh the desired amount of **JNJ-37822681 dihydrochloride** powder in a sterile tube.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 224.6 μ L of DMSO per 1 mg of compound).
- Vortex the solution thoroughly until the powder is completely dissolved.
- If dissolution is slow, sonicate the solution for short intervals in an ultrasonic bath.
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.^[8]



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Figure 1. Workflow for preparing a DMSO stock solution of **JNJ-37822681 dihydrochloride**.

In Vivo Working Solution Preparation

This protocol details the preparation of a working solution suitable for subcutaneous injection in animal models.[8]

Materials:

- **JNJ-37822681 dihydrochloride** DMSO stock solution (e.g., 25 mg/mL)
- PEG300

- Tween-80
- Saline (0.9% NaCl in sterile water)
- Sterile tubes

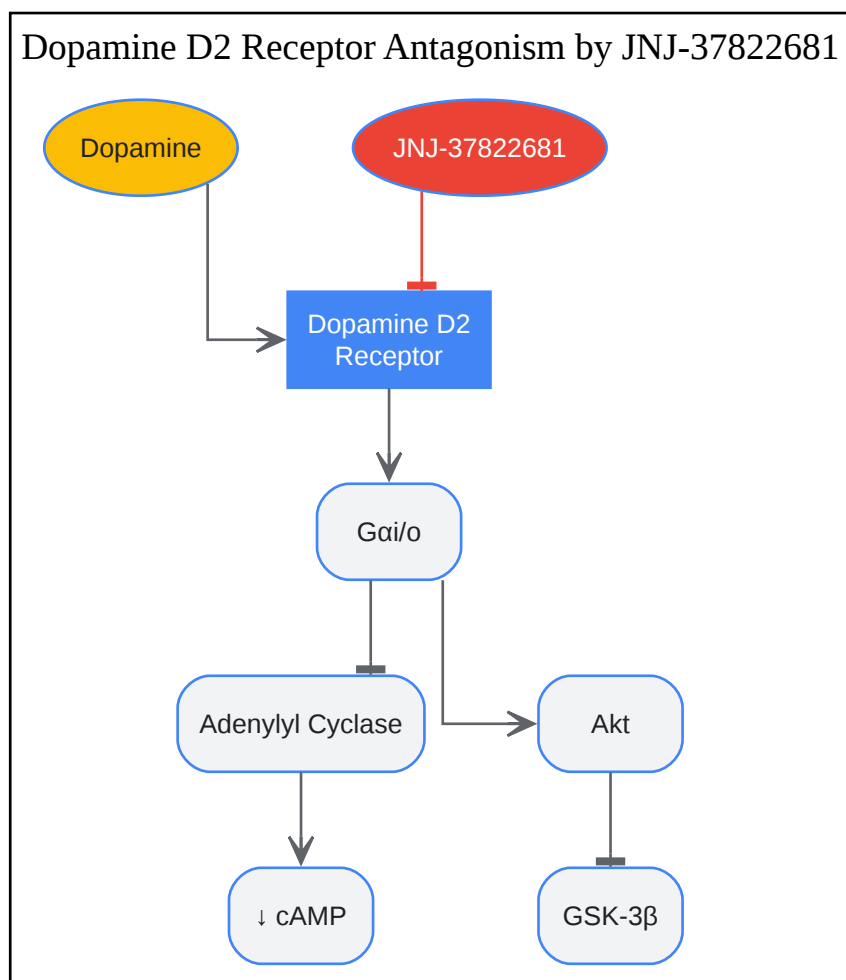
Procedure (for 1 mL of working solution):

- To 400 μ L of PEG300, add 100 μ L of the 25 mg/mL **JNJ-37822681 dihydrochloride** DMSO stock solution.
- Mix the solution thoroughly.
- Add 50 μ L of Tween-80 and mix again until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- It is recommended to prepare this working solution fresh on the day of use.^[8] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.^[8]

Mechanism of Action and Signaling Pathway

JNJ-37822681 is a potent and selective antagonist of the dopamine D2 receptor (D2R).^[8] D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to Gai/o proteins.^{[9][10]} Activation of D2-like receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).^[11] As an antagonist, JNJ-37822681 blocks the binding of dopamine to the D2 receptor, thereby preventing this downstream signaling cascade.

D2-like receptor activation can also lead to the phosphorylation and activation of Akt and the subsequent phosphorylation and inactivation of its substrate, glycogen synthase kinase 3 β (GSK-3 β).^[12] By blocking the D2 receptor, JNJ-37822681 is expected to inhibit these signaling events.



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Figure 2. Simplified signaling pathway of Dopamine D2 receptor antagonism by JNJ-37822681.

Experimental Protocols

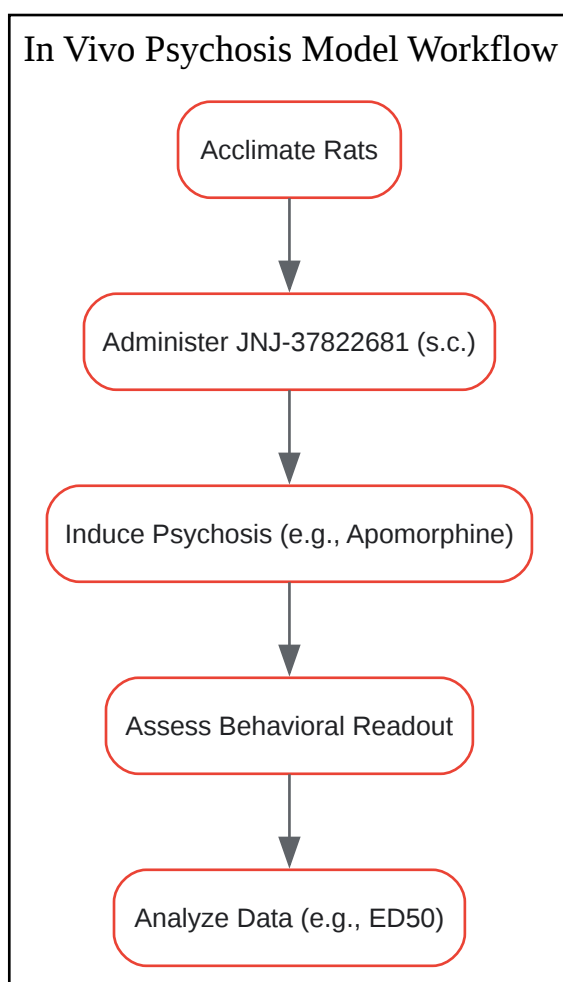
JNJ-37822681 has been utilized in various in vivo models to assess its antipsychotic potential. The following provides a general framework based on published studies.

Animal Models of Psychosis

JNJ-37822681 has been shown to be effective in rat models of psychosis, including those induced by apomorphine, D-amphetamine, or phencyclidine.[1][8]

Example Protocol Outline:

- Animals: Female Sprague-Dawley rats.[8]
- Compound Administration: JNJ-37822681 is administered via subcutaneous injection at doses ranging from 0.0025 to 40 mg/kg.[5][8]
- Psychosis Induction: Following administration of JNJ-37822681, psychosis-like behaviors are induced using agents such as:
 - Apomorphine (induces stereotypy)
 - D-amphetamine (induces hyperlocomotion)
 - Phencyclidine (induces hyperlocomotion)
- Behavioral Assessment: Animal behavior is then quantified to assess the effects of JNJ-37822681 on the induced psychosis-like behaviors. For example, locomotor activity can be measured using automated activity chambers.
- Outcome Measures: The effective dose 50 (ED50) for inhibiting these behaviors is determined. For JNJ-37822681, the ED50 for inhibiting apomorphine-induced stereotypy is 0.19 mg/kg, and for D-amphetamine-induced hyperlocomotion, it is 1.0 mg/kg.[4][8]



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Figure 3. General experimental workflow for evaluating JNJ-37822681 in a rat model of psychosis.

Storage and Stability

- Solid Form: Store at -20°C for up to 4 years.[4]
- DMSO Stock Solution: Store at -20°C for 1 month or -80°C for 6 months.[8] Avoid repeated freeze-thaw cycles.
- In Vivo Working Solution: Prepare fresh on the day of use.[8]

These application notes are intended for research use only and not for human or veterinary use.[4] Researchers should always consult the relevant safety data sheets (SDS) before handling this compound.

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